4-Bromodibenzofuran
Overview
Description
4-Bromodibenzofuran is an organic compound with the molecular formula C12H7BrO. It is a brominated derivative of dibenzofuran, characterized by the presence of a bromine atom at the fourth position of the dibenzofuran structure. This compound is known for its applications in organic synthesis and material science, particularly in the development of semiconductors and organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which 4-bromodibenzofuran belongs, have been studied for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known for their strong biological activities, which suggest that they can have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromodibenzofuran can be synthesized through various methods. One common synthetic route involves the bromination of dibenzofuran. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of arylboronic acids and copper(II) bromide in the presence of tetrabutylammonium bromide. The reaction is conducted in a sealed tube at elevated temperatures (around 100°C) for several hours. The product is then extracted and purified through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromodibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can yield dibenzofuran or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Products include various substituted dibenzofurans.
Oxidation Reactions: Products include dibenzofuran-4-ol and other oxidized derivatives.
Reduction Reactions: Products include dibenzofuran and partially reduced intermediates
Scientific Research Applications
4-Bromodibenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various organic compounds and materials.
Biology: It is used in the study of biological systems and as a building block for bioactive molecules.
Medicine: Research into its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of semiconductors, OLEDs, and other advanced materials
Comparison with Similar Compounds
- 2-Bromodibenzofuran
- 3-Bromodibenzofuran
- 5-Bromodibenzofuran
- Dibenzofuran
Comparison: 4-Bromodibenzofuran is unique due to the specific positioning of the bromine atom, which influences its reactivity and applications. Compared to other brominated dibenzofurans, it offers distinct advantages in terms of selectivity in chemical reactions and its utility in material science .
Biological Activity
4-Bromodibenzofuran (C₁₂H₇BrO) is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Overview of Benzofuran Derivatives
Benzofuran derivatives, including this compound, have been extensively studied due to their significant biological activities. These compounds exhibit a range of pharmacological effects, including:
Target and Mode of Action
The biological effects of this compound are largely attributed to its interaction with various biochemical pathways. Key points include:
- Receptor Interaction : this compound acts as an agonist at serotonin receptors (5-HT2A/2C), which are implicated in numerous physiological processes. Studies have shown that it exhibits moderate potency as a full agonist at these receptor subtypes .
- Inhibition of Enzymatic Activity : Research indicates that this compound can function as an allosteric inhibitor for certain enzymes, such as PARP14 MD2, which plays a role in cellular repair mechanisms . This inhibition occurs through unique binding interactions that disrupt normal enzyme function.
Biochemical Pathways Affected
The compound's interactions lead to alterations in several crucial biochemical pathways, affecting cellular signaling and response mechanisms. For instance:
- Cell Cycle Regulation : By modulating receptor activity, this compound can influence cell cycle progression and apoptosis in cancer cells.
- Oxidative Stress Response : Its antioxidative properties contribute to cellular protection against oxidative damage, which is a critical factor in cancer progression and other diseases .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In vitro studies demonstrated that benzofuran derivatives exhibit significant growth inhibition against various cancer cell lines. For instance, compounds structurally similar to this compound showed GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types .
- A recent study indicated that specific benzofuran derivatives could inhibit NF-κB signaling pathways, further supporting their role in cancer therapy .
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound:
- Compounds derived from benzofurans have shown promising results against a range of bacteria and fungi. For example, certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Comparative Analysis with Related Compounds
A comparison of this compound with other brominated dibenzofurans reveals its unique advantages:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Bromodibenzofuran | 2-Bromodibenzofuran | Moderate anti-tumor activity |
3-Bromodibenzofuran | 3-Bromodibenzofuran | Stronger antibacterial effects |
5-Bromodibenzofuran | 5-Bromodibenzofuran | Limited therapeutic applications |
Dibenzofuran | Dibenzofuran | General bioactivity |
This compound | This compound | Broad spectrum of activities |
Properties
IUPAC Name |
4-bromodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTYBRPMNQQFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332492 | |
Record name | 4-Bromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89827-45-2 | |
Record name | 4-Bromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.